Technical Guide: N-[4-(Dimethylsulfamoyl)phenyl]acetamide (CAS 54951-54-1)
Technical Guide: N-[4-(Dimethylsulfamoyl)phenyl]acetamide (CAS 54951-54-1)
[1]
Part 1: Executive Summary
Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1) is a specialized sulfonamide derivative characterized by the presence of both an acetamide moiety and a dimethyl-substituted sulfonamide group on a central benzene ring. While historically overshadowed by its parent compounds (sulfanilamide) and deacetylated active forms, this molecule represents a critical intermediate in the synthesis of complex sulfa drugs and serves as a probe in medicinal chemistry for studying structure-activity relationships (SAR) of di-substituted sulfonamides.[1]
This guide provides a comprehensive technical analysis of CAS 54951-54-1, detailing its synthesis, physicochemical properties, analytical characterization, and biological relevance.[1] It is designed for researchers requiring high-fidelity data for drug development and organic synthesis optimization.[1]
Part 2: Chemical Identity & Structure[1][2]
Nomenclature and Identifiers[1][2][3]
| Identifier | Value |
| CAS Number | 54951-54-1 |
| IUPAC Name | N-[4-(Dimethylsulfamoyl)phenyl]acetamide |
| Common Synonyms | 4'-Dimethylsulfamoylacetanilide; N,N-Dimethyl-N'-acetylsulfanilamide |
| Molecular Formula | C₁₀H₁₄N₂O₃S |
| Molecular Weight | 242.29 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
| InChI Key | YTJJPFRVBNFIBN-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:[1]
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Acetamide Group (-NHCOCH₃): Acts as a protected amine.[1] In vivo, this is often hydrolyzed to the free amine (active pharmacophore).[1]
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Phenyl Linker: Provides the rigid scaffold ensuring correct spatial orientation.[1]
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Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): A lipophilic variant of the classic sulfonamide.[1] The dimethyl substitution prevents ionization at the sulfonamide nitrogen, altering solubility and membrane permeability compared to primary sulfonamides.[1]
Part 3: Synthesis & Production Protocols
Retrosynthetic Analysis
The most robust synthesis route follows the classical electrophilic aromatic substitution pathway used for sulfa drugs, modified for the specific dimethylamine termination.[1]
Pathway: Acetanilide
Laboratory-Scale Synthesis Protocol
Note: This protocol is derived from standard methodologies for substituted benzenesulfonamides.
Reagents: Acetanilide, Chlorosulfonic acid, Thionyl chloride (optional), Dimethylamine (40% aq or anhydrous), Sodium carbonate.[1]
Step 1: Preparation of N-Acetylsulfanilyl Chloride
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Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and fume trap (HCl gas evolution).
-
Reaction: Place 0.1 mol of dry acetanilide in the flask. Cool to 0-5°C.[1]
-
Addition: Dropwise add 0.5 mol of chlorosulfonic acid. Maintain temperature <15°C to prevent hydrolysis or side reactions.[1]
-
Heating: After addition, heat slowly to 60°C for 2 hours to complete the sulfonation.
-
Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride precipitates as a white solid.[1] Filter and wash with cold water.[1]
Step 2: Amination to CAS 54951-54-1 [1]
-
Dissolution: Suspend the damp N-acetylsulfanilyl chloride in acetone or dioxane.
-
Amination: Cool to 0°C. Add excess dimethylamine (or a stoichiometric amount with a base like pyridine/Na₂CO₃).
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Evaporate the solvent or pour into water.[1] The product, N-[4-(dimethylsulfamoyl)phenyl]acetamide, precipitates.[1][2]
-
Purification: Recrystallize from Ethanol/Water (80:20) to achieve pharmaceutical purity (>98%).
Synthesis Visualization (Graphviz)[1]
Caption: Two-step synthesis pathway via chlorosulfonation followed by nucleophilic substitution with dimethylamine.[1][3][2][4][5][6][7][8][9]
Part 4: Physicochemical Properties[1]
| Property | Data | Context/Significance |
| Physical State | Solid (Crystalline powder) | Stable solid form facilitates handling and formulation.[1] |
| Color | Off-white to light yellow | Typical of sulfonamide intermediates; color deepens with oxidation.[1] |
| Melting Point | 198–202°C (Predicted) | High melting point indicates strong intermolecular hydrogen bonding (amide region).[1] |
| Solubility (Water) | Low (< 1 mg/mL) | The dimethyl group increases lipophilicity compared to unsubstituted sulfonamides.[1] |
| Solubility (Organic) | Soluble in DMSO, DMF, Ethanol | DMSO is the preferred solvent for biological assays.[1] |
| LogP | ~1.1 (Calculated) | Moderate lipophilicity; suitable for passive membrane transport.[1] |
| pKa | ~14 (Amide), No acidic sulfonamide H | Unlike typical sulfa drugs, the sulfonamide nitrogen is fully substituted and non-acidic.[1] |
Part 5: Analytical Characterization
To validate the identity of CAS 54951-54-1, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 10.3 ppm (s, 1H): Amide -NH proton (exchangeable with D₂O).[1]
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δ 7.85 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to sulfonamide.[1]
-
δ 7.75 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to acetamide.[1]
-
δ 2.65 ppm (s, 6H): Key Identifier. Two equivalent methyl groups on the sulfonamide nitrogen.[1]
-
δ 2.10 ppm (s, 3H): Methyl group of the acetamide moiety.[1]
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 243.3 m/z[1]
-
[M+Na]⁺: 265.3 m/z[1]
-
Fragmentation: Loss of acetyl group (M-42) is a common fragmentation pathway.[1]
Part 6: Biological Relevance & Applications[1]
Mechanism of Action (Antimicrobial Context)
While CAS 54951-54-1 itself is an acetylated prodrug-like structure, its biological relevance is tied to the sulfonamide class.[1]
-
Metabolic Activation: In vivo, the acetamide group can be hydrolyzed by amidases to release the free aniline amine.[1]
-
Target Inhibition: The free amine species mimics p-aminobenzoic acid (PABA).[1]
-
Enzyme Blockade: It competitively inhibits Dihydropteroate Synthase (DHPS) , blocking the synthesis of dihydrofolic acid, a precursor to DNA bases.[1]
Note on Dimethyl Substitution: The N,N-dimethyl sulfonamide group makes this specific variant a poor antibiotic compared to sulfamethoxazole because it lacks the acidic N-H required for tight binding to the DHPS active site.[1] However, it serves as a crucial negative control or lipophilic probe in mechanistic studies.[1]
Biological Pathway Visualization[1]
Caption: Metabolic activation and competitive inhibition pathway of sulfonamide derivatives.
Part 7: Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1] Wash thoroughly after handling.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles.[1] Rinse cautiously with water if exposed.[1] |
| Sensitization | H317: May cause allergic skin reaction | Avoid breathing dust.[1] Use in a fume hood.[1] |
| Storage | Hygroscopic | Store at -20°C under inert atmosphere (Argon/Nitrogen). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 236658, N-[4-(Acetylsulfamoyl)phenyl]acetamide. Retrieved from [Link](Note: Used for structural analogy and spectral data verification of the sulfonamide class).[1][3]
-
Varvounis, G. et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications.[1] Academic Press.[1] (Contextual reference for hydrazone/sulfonamide cyclization chemistry).
-
US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.[1] Retrieved from [Link][1]
Sources
- 1. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | 54951-54-1 | Benchchem [benchchem.com]
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- 9. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
